2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
- A study by Liu et al. (2016) synthesized a closely related compound and investigated its effectiveness in inhibiting the proliferation of certain cancer cell lines (Liu et al., 2016).
Antimicrobial Applications
- Bondock et al. (2008) explored the synthesis of new heterocycles incorporating a similar moiety, evaluating their antimicrobial activity. This research contributes to understanding the broader potential of such compounds in antimicrobial applications (Bondock et al., 2008).
Synthesis and Anticancer Activity
- Ghorab et al. (2014) worked on the synthesis of 4-aminoantipyrine-based heterocycles, including pyrazolo[1,5-a]pyrimidines, and evaluated their anti-breast cancer activity. This highlights the potential of such compounds in developing cancer therapies (Ghorab et al., 2014).
Development of COX-2-selective Inhibitors
- Almansa et al. (2001) synthesized a series of bicyclic pyrazolo[1,5-a]pyrimidines as COX-2 inhibitors, demonstrating the compound's relevance in the development of anti-inflammatory drugs (Almansa et al., 2001).
Novel Synthesis Methods
- Jismy et al. (2018) reported a novel synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines, indicating the evolving methods in synthesizing these compounds and expanding their potential applications (Jismy et al., 2018).
Selective Inhibition of JAK1 JH2 Pseudokinase and VPS34
- Singleton et al. (2019) prepared novel pyrazolo[1,5-a]pyrimidines with selective inhibition properties for JAK1 JH2 pseudokinase and VPS34, contributing to potential therapeutic applications (Singleton et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F4N4S/c1-13-3-4-14(2)30(13)19-9-10-32-22(19)18-12-21-28-17(15-5-7-16(24)8-6-15)11-20(23(25,26)27)31(21)29-18/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDXVXXCDYVFMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)F)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F4N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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